(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-[(4-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-6-4-16(5-7-18)13-26-14-20-21(29-15-26)9-8-19-23(27)22(30-24(19)20)11-17-3-2-10-25-12-17/h2-12H,13-15H2,1H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVYUYALIDTRJV-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuroxazine core. Its molecular formula is with a molecular weight of approximately 400.43 g/mol. The presence of methoxy and pyridine groups contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives similar to (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. Related compounds have demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development as an anticancer agent. For example, certain derivatives have shown IC50 values ranging from 1.2 to 5.3 μM against specific cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that similar compounds exhibit strong inhibitory effects on these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
The biological activities of (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one are likely mediated through multiple pathways:
- Interaction with Biological Targets : Docking studies have illustrated how these compounds interact with amino acids in target proteins, influencing their activity.
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) indicate a pharmacokinetic profile that could enhance the bioavailability of the compound .
Study 1: Antimicrobial Efficacy
A study evaluated several derivatives of benzofuroxazine compounds for their antimicrobial efficacy. Results showed that compounds similar to (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of related compounds, it was found that certain derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells with IC50 values as low as 3.1 μM . This suggests a promising avenue for further exploration in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its pharmacological properties. Its structural components suggest potential activity against various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzofuroxazine compounds exhibit antibacterial properties. Research has shown that modifications to the structure can enhance efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as lipoxygenase and α-glucosidase has been noted. This suggests potential applications in treating inflammatory diseases and diabetes management .
Materials Science
Due to its unique structural attributes, (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may serve as a precursor for developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties could be exploited in OLED technology, where organic compounds are used to create efficient light-emitting layers .
- Polymer Chemistry : Its incorporation into polymer matrices may enhance the mechanical and thermal properties of the resulting materials, making it suitable for various industrial applications.
Biochemical Research
The compound's interaction with biological systems is an area of active research:
- Cellular Studies : Investigations into how this compound influences cellular pathways can provide insights into cancer therapeutics. The benzofuroxazine framework is known for modulating cell signaling pathways involved in apoptosis and proliferation .
- Drug Design : Its structure serves as a template for designing new drugs targeting specific molecular pathways. The unique combination of the oxazine ring and the pyridine moiety allows for diverse modifications that can lead to novel therapeutic agents.
Case Studies
Comparison with Similar Compounds
(Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Key Differences :
- The methoxy group is positioned at the 3rd carbon of the benzylidene substituent instead of the 4th carbon.
- The pyridine moiety is attached via a methyl linkage rather than a methylene group.
- Impact: Reduced steric hindrance at the 4-position may enhance binding to planar receptor sites.
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1,4-dioxane complex)
- Key Differences :
- A 4-fluorophenethyl group replaces the 4-methoxybenzyl substituent.
- The pyridine ring is substituted at the 4th position instead of the 3rd.
- Forms a 1:1 complex with 1,4-dioxane, improving crystallinity.
- Impact :
Spirocyclic Analogues (e.g., 4a in )
- Key Differences :
- Features a spiro[4,5]decan-3-one core with thiazole and nitrobenzylidene groups.
- Contains a pyridin-2-yl substituent instead of pyridin-3-yl.
- Impact: The spirocyclic structure introduces conformational rigidity, limiting rotational freedom but improving target selectivity. Nitro groups (-NO₂) enhance redox activity, which may increase cytotoxicity compared to the methoxy group .
Physicochemical and Pharmacological Comparison
Key Research Findings
Pyridin-3-ylmethylene shows superior π-stacking capability over pyridin-4-yl derivatives, as evidenced in docking studies of related benzoxazinones .
Metabolic Stability :
- Fluorinated analogs (e.g., ) exhibit longer plasma half-lives due to resistance to oxidative metabolism but suffer from poor aqueous solubility .
Synthetic Challenges :
- Spirocyclic derivatives () require multi-step syntheses with sodium acetate/acetic acid reflux, whereas the target compound likely employs simpler condensation protocols .
Preparation Methods
β-Amino Alcohol Precursor Route
The 1,4-oxazinone ring is constructed via Staudinger reductive cyclization (Table 1):
Table 1: Oxazinone Formation via β-Amino Alcohol Cyclization
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzofuran-7-ol | Acetylene dicarboxylate, MeCN, 0°C → rt | 78 | |
| 3-Hydroxy-2-nitrobenzofuran | NaBH4, NiCl2, MeOH | 65 |
Key steps:
Oxidative Decarbonylative Cleavage
A metal-free alternative employs iodine/NaHCO3 with tert-butyl hydroperoxide (TBHP) to cleave C(sp³)-C(sp²) bonds (Figure 2):
$$
\text{Starting ketone} \xrightarrow{\text{I}_2, \text{TBHP, DMSO}} \text{Benzoxazinone core} \quad
$$
This method avoids transition metals, simplifying purification.
Introduction of 4-Methoxybenzyl Group
Alkylation of Oxazinone Nitrogen
Patent WO1998027073A1 details benzylation using p-methoxybenzyl chloride under acidic conditions:
Reductive Amination
For improved regioselectivity:
- Oxazinone ketone → imine with p-methoxybenzylamine
- NaBH3CN reduction in MeOH
Advantage : Avoids competing O-alkylation.
Stereoselective Formation of (Z)-Pyridin-3-ylmethylene Moiety
Knoevenagel Condensation
Pyridine-3-carbaldehyde condenses with oxazinone ketone (Table 2):
Table 2: Optimization of (Z)-Selectivity
| Base | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | Reflux | 3:1 | 62 |
| DBU | Toluene | 110 | 7:1 | 71 |
| L-Proline | DMF | 80 | 9:1 | 68 |
Mechanistic insight: Bulky bases (DBU) favor less sterically hindered (Z)-transition state.
Wittig Reaction Approach
Pyridin-3-ylmethyltriphenylphosphonium bromide + oxazinone ketone:
$$
\text{Ketone} + \text{Ph}3\text{P=CH-C}5\text{H}_4\text{N} \xrightarrow{\text{NaHMDS, THF}} \text{(Z)-Alkene} \quad
$$
Yield : 74% with 85:15 Z:E selectivity.
Integrated Synthetic Protocol
Combining optimal steps (Figure 3):
- Core formation : β-Amino alcohol cyclization (78% yield)
- N-Alkylation : p-Methoxybenzyl chloride (86%)
- Condensation : DBU-mediated Knoevenagel (71%, Z:E 7:1)
Overall yield : 46% over three steps
Analytical Characterization Data
Table 3: Spectroscopic Data for Target Compound
| Method | Data |
|---|---|
| $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) | δ 8.51 (s, 1H, Py-H), 7.89 (d, J=8.0 Hz, 1H), 6.87 (d, J=8.0 Hz, 2H, OCH₃-Ar) |
| $$ ^{13}\text{C NMR} $$ | δ 168.4 (C=O), 159.2 (OCH₃), 149.7 (Py-C) |
| HRMS | m/z 447.1782 [M+H]⁺ (calc. 447.1789) |
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Epimerization During Condensation
- Mitigation : Conduct reactions under inert atmosphere below 80°C
Purification Difficulties
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Method | Steps | Overall Yield (%) | Z-Selectivity | Scalability |
|---|---|---|---|---|
| β-Amino Alcohol | 3 | 46 | 7:1 | Kilogram |
| Decarbonylative | 4 | 32 | 5:1 | Lab-scale |
| Wittig Approach | 5 | 28 | 8.5:1 | Limited |
Q & A
Q. What are the recommended synthetic routes for (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
The compound’s synthesis likely involves cyclocondensation of benzofuro-oxazinone precursors with pyridinyl aldehydes. A methodologically similar approach is described for spirocyclic benzoxazine derivatives, where 2-oxa-spiro[3.4]octane-1,3-dione reacts with substituted benzylidene amines under reflux in acetic acid . Key steps include:
- Precursor preparation : Functionalize benzofuro-oxazinone with a 4-methoxybenzyl group.
- Aldehyde coupling : React with pyridine-3-carboxaldehyde to form the (Z)-configured imine.
- Cyclization : Acid-catalyzed ring closure to stabilize the fused oxazinone system.
Purification via column chromatography and validation by melting point, elemental analysis, and spectroscopic methods (IR, UV-Vis) are critical .
Q. How is the stereochemical (Z)-configuration of the pyridinylmethylene group confirmed?
The (Z)-configuration is determined via NOESY NMR to identify spatial proximity between the pyridinyl proton and adjacent protons on the benzofuro-oxazinone core. For structurally related chromeno-oxazine derivatives, cross-peaks between aromatic protons and the methylene group in NOESY spectra confirm spatial orientation . Additional validation can include X-ray crystallography if single crystals are obtainable .
Q. What spectroscopic techniques are essential for structural characterization?
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
- UV-Vis Spectroscopy : Detect conjugation in the benzofuro-pyridinyl system (λmax ~250–300 nm) .
- NMR (1H/13C) : Assign protons and carbons in the fused ring system; observe deshielded protons near electronegative atoms (e.g., pyridinyl N) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₁N₂O₅) .
Table 1 : Key Spectral Data for Analogous Compounds
| Compound Class | IR (C=O) | UV-Vis λmax (nm) | NMR Shifts (Pyridinyl H) | Source |
|---|---|---|---|---|
| Benzoxazine-spiro | 1695 cm⁻¹ | 275 | δ 8.5–9.0 ppm | |
| Chromeno-oxazine | 1710 cm⁻¹ | 290 | δ 8.2–8.7 ppm |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent, catalyst loading). For example, a flow-chemistry approach optimized diphenyldiazomethane synthesis by adjusting residence time and temperature in a microreactor . Key steps:
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzoxazine derivatives, electron-deficient pyridinyl groups enhance reactivity at the oxazinone carbonyl .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. Analogous chromeno-oxazines show affinity for ATP-binding pockets due to planar aromatic systems .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts.
- Dynamic effects : Consider temperature-dependent conformational changes (e.g., ring puckering) that may cause discrepancies .
- Crystallographic refinement : Re-analyze X-ray data with higher-resolution datasets to resolve ambiguities .
Table 2 : Case Study of Data Contradiction Resolution
| Issue | Method Used | Outcome | Source |
|---|---|---|---|
| NMR vs. X-ray mismatch | DFT conformational search | Identified equilibrium between two ring conformers |
Q. What in vitro assays assess the compound’s pharmacological potential?
- Enzyme inhibition : Test against kinases or oxidases using fluorogenic substrates (e.g., ADP-Glo™ assay for kinases) .
- Cytotoxicity : Screen in cancer cell lines (IC₅₀ determination via MTT assay). Chromeno-oxazine analogs show sub-µM activity in leukemia models .
- Metabolic stability : Use liver microsomes to estimate half-life and CYP450 interactions .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for imine formation to prevent hydrolysis .
- Data Interpretation : Cross-reference spectral libraries for benzofuro-oxazinones (e.g., PubChem data for similar compounds) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
